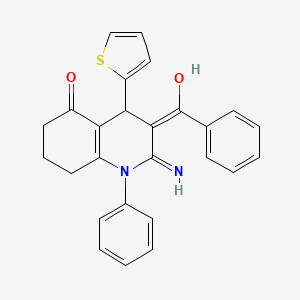
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a heterocyclic compound that has shown potential in scientific research applications. It is a quinoline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been suggested that the compound exerts its anti-microbial effects by inhibiting the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial activity against various strains of bacteria.
実験室実験の利点と制限
The advantages of using 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone in lab experiments include its potential as a multi-target drug, its low toxicity, and its ability to cross the blood-brain barrier. However, the limitations of using this compound in lab experiments include its low solubility in water, its instability under acidic conditions, and the lack of information on its pharmacokinetics.
将来の方向性
For research on 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone include the development of more efficient synthesis methods, the investigation of its pharmacokinetics, and the identification of its molecular targets. In addition, further studies are needed to investigate its potential as an analgesic and anti-convulsant.
合成法
The synthesis of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been reported using different methods. One method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of ammonium chloride and glacial acetic acid. The yield of the compound synthesized using these methods ranges from 60-80%.
科学的研究の応用
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been studied for its potential in various scientific research applications. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its potential as an analgesic and anti-convulsant.
特性
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c27-26-24(25(30)17-9-3-1-4-10-17)23(21-15-8-16-31-21)22-19(13-7-14-20(22)29)28(26)18-11-5-2-6-12-18/h1-6,8-12,15-16,23,27,30H,7,13-14H2/b25-24+,27-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVTJCKZMBWHS-PYNDXIEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
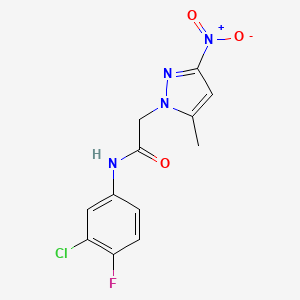
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
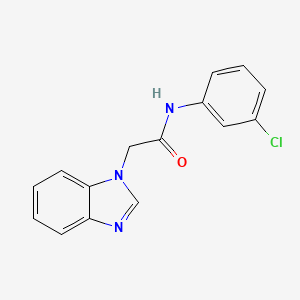
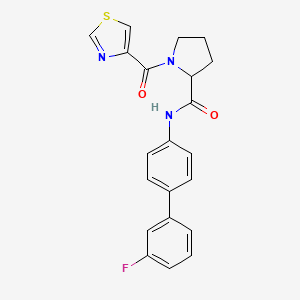
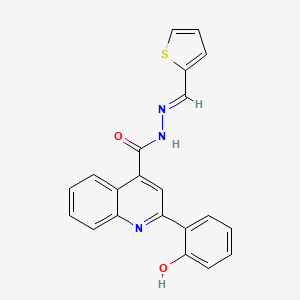
![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)